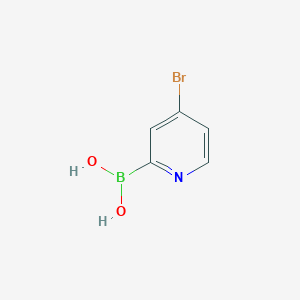
(4-Bromopyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromopyridin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where a bromine atom is substituted at the 4-position and a boronic acid group is attached at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where 4-bromopyridine is treated with a metal reagent such as n-butyllithium, followed by the addition of a boron reagent like trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of 4-bromopyridine with a boronic ester or boronic acid under mild conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine N-oxide.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate or sodium hydroxide are often used as bases in these reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents.
Major Products:
Coupling Products: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Oxidation Products: Pyridine N-oxides are formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(4-Bromopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Bromopyridin-2-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions:
Molecular Targets: The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the organic group to the palladium center.
Pathways Involved: The key steps include oxidative addition, transmetalation, and reductive elimination, which result in the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
(3-Bromopyridin-4-yl)boronic acid: Similar in structure but with the bromine and boronic acid groups at different positions.
(2-Bromopyridin-4-yl)boronic acid: Another positional isomer with different reactivity and applications.
Uniqueness:
Eigenschaften
Molekularformel |
C5H5BBrNO2 |
|---|---|
Molekulargewicht |
201.82 g/mol |
IUPAC-Name |
(4-bromopyridin-2-yl)boronic acid |
InChI |
InChI=1S/C5H5BBrNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |
InChI-Schlüssel |
MEVZPTDPVZIERL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=CC(=C1)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


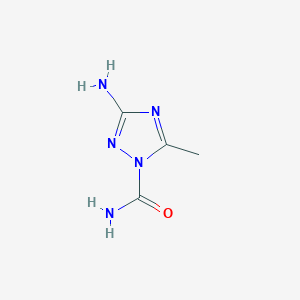
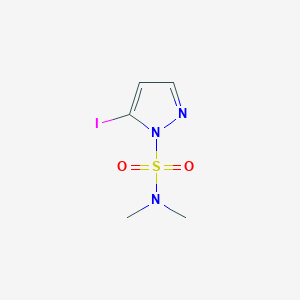
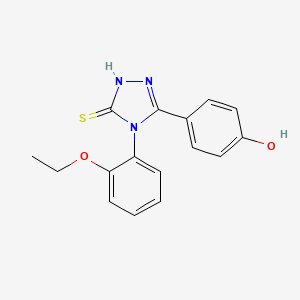

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)
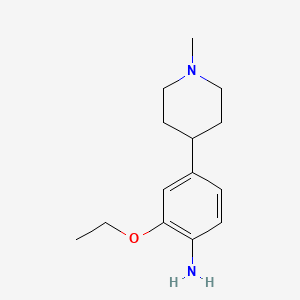
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)
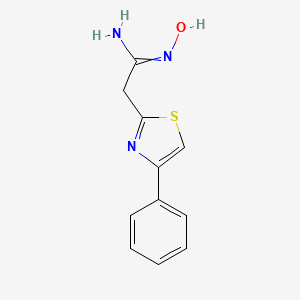
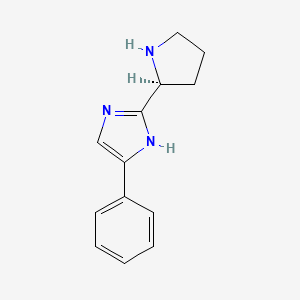
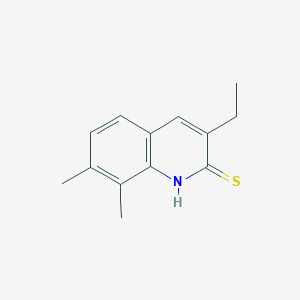
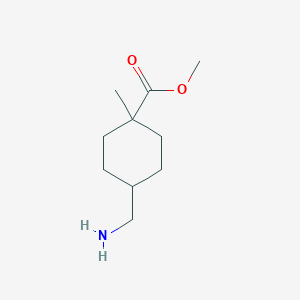
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
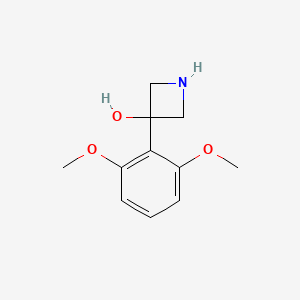
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
